molecular formula C7H4BrF3N2O B13672489 5-Bromo-3-(trifluoromethyl)picolinamide

5-Bromo-3-(trifluoromethyl)picolinamide

Cat. No.: B13672489
M. Wt: 269.02 g/mol
InChI Key: AQSPCIDSXHWPCZ-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)picolinamide: is a chemical compound with the molecular formula C7H4BrF3N2O and a molecular weight of 269.02 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a picolinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(trifluoromethyl)picolinamide typically involves the bromination of 3-(trifluoromethyl)picolinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 5-position of the picolinamide ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-3-(trifluoromethyl)picolinamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of bromine and trifluoromethyl groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can be tested for their biological activity .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its derivatives may exhibit anticancer, antiviral, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-(trifluoromethyl)picolinamide is unique due to the presence of both bromine and trifluoromethyl groups on the picolinamide scaffold. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H4BrF3N2O

Molecular Weight

269.02 g/mol

IUPAC Name

5-bromo-3-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4BrF3N2O/c8-3-1-4(7(9,10)11)5(6(12)14)13-2-3/h1-2H,(H2,12,14)

InChI Key

AQSPCIDSXHWPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C(=O)N)Br

Origin of Product

United States

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